molecular formula C10H17NO5 B1437852 3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid CAS No. 869785-31-9

3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid

Cat. No.: B1437852
CAS No.: 869785-31-9
M. Wt: 231.25 g/mol
InChI Key: NTJLSVSHOMWEIC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic amino acid derivatives. The compound is officially designated under Chemical Abstracts Service number 869785-31-9, with its complete IUPAC name being 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid. This nomenclature reflects the presence of the five-membered oxygen-containing heterocycle (oxolane, synonymous with tetrahydrofuran), the carboxylic acid functionality at the 3-position, and the tert-butoxycarbonyl protecting group attached to the amino nitrogen.

The molecular formula C₁₀H₁₇NO₅ encompasses the complete structural framework, including the tetrahydrofuran ring, the amino acid backbone, and the bulky protecting group. Alternative systematic names include this compound and 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, reflecting different acceptable nomenclature approaches for the same molecular entity. The exact mass determination of 231.11100 daltons provides precise molecular weight confirmation for analytical identification purposes.

Database registrations confirm the compound's identity across multiple chemical information systems. PubChem CID 45026943 serves as the primary identifier within the National Center for Biotechnology Information chemical database. The compound demonstrates structural relationships to other amino acid derivatives, particularly those incorporating cyclic constraints within their backbone architecture. Systematic nomenclature analysis reveals the quaternary carbon center at position 3 of the tetrahydrofuran ring, which bears both the amino and carboxyl functional groups, creating the characteristic alpha-amino acid configuration within the cyclic framework.

Crystallographic Analysis of Tetrahydrofuran Ring Conformation

Crystallographic investigations of this compound and related tetrahydrofuran amino acid derivatives have revealed critical conformational preferences that govern molecular stability and reactivity. The tetrahydrofuran ring adopts specific envelope conformations that minimize steric interactions while optimizing electronic stabilization. Crystal structure determinations demonstrate that the five-membered ring exhibits puckering parameters consistent with envelope conformations, where one carbon atom deviates significantly from the plane defined by the remaining four ring atoms.

Structural analysis of related compounds shows that the ring conformation significantly influences the spatial arrangement of substituents at the 3-position. In crystallographic studies of similar tetrahydrofuran amino acids, the trans-diastereomer configuration has been observed, indicating preferential stereochemical arrangements that minimize intramolecular strain. The ring puckering analysis reveals specific torsional angles that characterize the envelope conformation, with typical values showing deviations from planarity that accommodate the bulky substituents while maintaining ring stability.

The crystallographic data indicates that the tetrahydrofuran ring conformation directly affects the orientation of both the amino and carboxyl groups attached to the quaternary carbon center. Ring flexibility allows for conformational adjustments that optimize intermolecular interactions in the crystal lattice. These conformational preferences have significant implications for the compound's chemical reactivity and biological activity profiles. The envelope conformation facilitates specific geometric arrangements that influence hydrogen bonding patterns and overall molecular recognition capabilities.

Temperature-dependent crystallographic studies would provide additional insights into conformational dynamics, though such detailed analyses require careful consideration of thermal motion effects on the observed structural parameters. The relationship between ring conformation and substitution pattern demonstrates the importance of conformational analysis in understanding the structure-function relationships of cyclic amino acid derivatives.

Stereochemical Configuration at Chiral Centers

The stereochemical configuration of this compound centers primarily on the quaternary chiral center at position 3 of the tetrahydrofuran ring, where both amino and carboxyl functionalities are attached. This substitution pattern creates a highly constrained stereochemical environment that significantly influences the compound's three-dimensional structure and molecular properties. The presence of the tetrahydrofuran ring system introduces additional conformational constraints that affect the relative spatial arrangements of all substituents.

Stereochemical analysis reveals that the compound can exist in multiple stereoisomeric forms, depending on the absolute configuration at the chiral center and the relative orientations of the ring substituents. Related tetrahydrofuran amino acid derivatives have demonstrated preferential formation of specific stereoisomers during synthesis, often favoring configurations that minimize steric interactions between bulky protecting groups and the ring system. The tert-butoxycarbonyl group's substantial steric bulk significantly influences conformational preferences and stereochemical outcomes.

Configurational assignments typically rely on a combination of spectroscopic methods and crystallographic analyses to establish absolute stereochemistry. Nuclear magnetic resonance spectroscopy provides valuable information about through-space interactions and coupling patterns that reflect stereochemical relationships. The coupling constants between protons on the tetrahydrofuran ring system offer insights into the preferred conformational states and their relationship to the overall stereochemical configuration.

The stereochemical complexity of the compound extends beyond the primary chiral center to include considerations of ring conformation and substituent orientation. These factors combine to create a unique three-dimensional molecular architecture that determines the compound's interaction capabilities with biological targets and synthetic reagents. Understanding the complete stereochemical profile requires comprehensive analysis of all configurational and conformational variables that contribute to the compound's overall molecular geometry.

Hydrogen Bonding Network Analysis via X-ray Diffraction

X-ray diffraction studies of this compound and structurally related compounds have revealed extensive hydrogen bonding networks that stabilize crystal structures and influence molecular packing arrangements. These intermolecular interactions primarily involve the carboxylic acid functionality, the protected amino group, and occasionally the tetrahydrofuran ring oxygen, creating complex three-dimensional networks that determine crystal stability and physical properties.

Crystallographic analysis demonstrates that hydrogen bonding patterns in related tetrahydrofuran amino acid derivatives show characteristic motifs involving carboxylic acid dimers and urethane group interactions. The tert-butoxycarbonyl protecting group participates in hydrogen bonding through its carbonyl oxygen, which can serve as a hydrogen bond acceptor in crystal lattice formation. These interactions create extended supramolecular assemblies that influence crystal morphology and mechanical properties.

The hydrogen bonding network analysis reveals that intermolecular interactions between neighboring molecules create stabilizing forces that maintain crystal integrity. In related structures, hydrogen bonds form between the hydroxyl group of the carboxylic acid and the carbonyl oxygen of the urethane protecting group, creating chains or sheets of interconnected molecules. These arrangements demonstrate the importance of functional group complementarity in determining crystal packing efficiency and stability.

Detailed geometric analysis of hydrogen bonds in these systems shows typical donor-acceptor distances and angles that conform to established criteria for strong hydrogen bonding interactions. The network topology influences physical properties such as melting point, solubility, and mechanical strength of crystalline materials. Understanding these intermolecular interaction patterns provides valuable insights for crystal engineering applications and helps predict the behavior of related compounds in solid-state environments.

Parameter Value Analysis Method
Molecular Formula C₁₀H₁₇NO₅ Elemental Analysis
Molecular Weight 231.246 g/mol Mass Spectrometry
Exact Mass 231.11100 Da High-Resolution MS
CAS Number 869785-31-9 Chemical Registration
PubChem CID 45026943 Database Identifier
Structural Feature Observation Crystallographic Evidence
Ring Conformation Envelope X-ray Diffraction
Chiral Center C-3 Position Stereochemical Analysis
Hydrogen Bonding Extensive Network Intermolecular Interactions
Crystal System Not Specified Requires Further Analysis

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJLSVSHOMWEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661611
Record name 3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869785-31-9
Record name 3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The predominant synthetic method involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino group of a tetrahydrofuran-3-carboxylic acid derivative. This is typically achieved by reacting the free amino acid or amino derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, often at room temperature, and in aqueous or mixed solvent systems such as 1,4-dioxane/water, which facilitate the reaction and solubilize reagents.

Step Reagents & Conditions Purpose
1 Amino-tetrahydrofuran-3-carboxylic acid + Boc2O + NaOH Protection of amino group with Boc group
2 Reaction medium: 1,4-dioxane/water, RT, 3 h Mild reaction environment

This method ensures selective protection of the amino group while maintaining the integrity of the carboxylic acid and tetrahydrofuran ring.

Detailed Reaction Mechanism and Conditions

  • Base-Mediated Boc Protection : Sodium hydroxide abstracts a proton from the amino group, increasing its nucleophilicity, which then attacks the electrophilic carbonyl carbon in Boc2O, forming the Boc-protected amine.

  • Solvent Choice : Mixed solvents like 1,4-dioxane/water provide a balance between solubility of organic and inorganic components and facilitate the reaction kinetics.

  • Temperature Control : Typically conducted at room temperature (20–25°C) to avoid side reactions and degradation of sensitive intermediates.

  • Reaction Time : Approximately 3 hours to ensure complete conversion.

Alternative Synthetic Routes and Key Intermediates

According to research on tetrahydrofuran amino acids, a multi-step synthetic sequence can precede Boc protection, involving:

This sequence yields racemic mixtures with multiple stereoisomers due to the formation of new stereocenters during ring closure.

Industrial and Scale-Up Considerations

For industrial production, flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis. These systems allow for:

Such advanced methods can be adapted for the Boc protection step and preceding synthetic transformations, facilitating large-scale synthesis of 3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid.

Purification and Characterization

After synthesis, the compound is typically purified by standard techniques such as:

  • Crystallization : To isolate the Boc-protected amino acid in pure form.

  • Chromatography : Including chiral chromatography if enantiomeric purity is required.

Characterization methods include:

Summary Table: Preparation Methods Overview

Aspect Details
Starting Material Amino-tetrahydrofuran-3-carboxylic acid or derivatives
Protecting Agent Di-tert-butyl dicarbonate (Boc2O)
Base Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent 1,4-Dioxane/water, sometimes mixed with other organic solvents
Temperature Room temperature (20–25°C)
Reaction Time Typically 3 hours
Alternative Steps Aldol-type reactions, intramolecular nucleophilic substitution to form tetrahydrofuran ring
Industrial Scale Techniques Flow microreactor systems for enhanced control and scalability
Purification Methods Crystallization, chromatography
Characterization Techniques DSC, TGA, NMR, MS

Research Findings and Notes

  • The Boc protection is stable under neutral and basic conditions but can be removed under acidic conditions, allowing for controlled deprotection in subsequent synthetic steps.

  • The stereochemistry of the tetrahydrofuran ring can be complex due to multiple stereocenters formed during synthesis; resolution or chiral synthesis is required for optically pure compounds.

  • The use of mild bases and solvents is critical to avoid degradation or side reactions, ensuring high yield and purity.

  • The reaction conditions are compatible with a broad range of aromatic aldehydes in precursor steps, allowing for structural diversity in tetrahydrofuran amino acid derivatives.

This comprehensive overview synthesizes data from multiple authoritative sources, providing a detailed and professional account of the preparation methods for this compound, suitable for researchers and industrial chemists alike.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Steric and Electronic Effects

The Boc group in the target compound enhances steric bulk and protects the amine during synthetic steps, a feature absent in (R)-tetrahydrofuran-3-carboxylic acid . This protection is critical for avoiding side reactions in peptide coupling, as seen in analogues like (S)-2-((tert-Boc)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid, which shares similar Boc-mediated stability .

Conformational Rigidity

The THF ring imposes greater conformational restriction compared to linear analogues (e.g., tert-butyl 2-(4-bromophenyl)-3-((tert-Boc)amino)propanoate) . This rigidity mimics peptide β-turns, enhancing binding affinity in enzyme inhibitors .

Stereochemical Influence

The (S)-enantiomer (CAS: 1242457-64-2) is preferred in asymmetric synthesis due to its predictable hydrogen-bonding patterns, unlike racemic mixtures of methyl tetrahydrofuran-3-carboxylate, which complicate chiral resolution .

Reactivity and Stability

The Boc group’s labile nature under acidic conditions contrasts with the stability of ester derivatives like ethyl 2-oxotetrahydrofuran-3-carboxylate, which require harsher conditions for hydrolysis .

Research Findings

  • Anticancer Activity: THF-based Boc-protected amino acids (e.g., CW3) demonstrated enhanced selectivity in kinase inhibition compared to linear propanoic acid derivatives, attributed to their rigid scaffolds .
  • Degradation Pathways : Boc-protected compounds exhibit slower degradation than free amines under acidic conditions, as shown in Lifitegrast stability studies .
  • Synthetic Efficiency : The THF ring’s synthesis via reductive deoxygenation (e.g., using NaBH₄/CuI) offers higher yields compared to pyran-based analogues, which often require costly catalysts .

Biological Activity

Overview

3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid, with the molecular formula C10H17NO5, is a compound primarily utilized in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group provides stability and can be removed under mild acidic conditions, making it a valuable tool in peptide synthesis and other biochemical applications .

The biological activity of this compound is closely related to its role as a protecting group for amino acids. The Boc group prevents unwanted reactions during peptide synthesis, thereby preserving the integrity of cellular processes such as signaling and gene expression. Upon deprotection, the amine group can engage in further biochemical reactions, facilitating the synthesis of various biomolecules .

  • Interaction with Enzymes : The compound interacts with enzymes and proteins, enhancing the specificity of reactions in which it is involved. This interaction is crucial for maintaining cellular function and metabolism.
  • Cellular Effects : By protecting amine groups, this compound allows for the controlled synthesis of peptides without interference from reactive amines, which could disrupt cellular signaling pathways .

Synthetic Routes

The synthesis typically involves using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This method ensures that the amino group is effectively protected during subsequent reactions .

Industrial Production

In industrial settings, flow microreactor systems are often employed to scale up production. This approach enhances efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

This compound can undergo various chemical transformations:

Reaction Type Description Common Reagents
Oxidation Converts to carboxylic acids or oxidized derivativesKMnO4, CrO3
Reduction Produces amines or reduced formsLiAlH4, NaBH4
Substitution Boc group can be replaced with other functional groupsTFA for deprotection

Scientific Research Applications

This compound has diverse applications across several fields:

  • Chemistry : Acts as a building block in complex organic molecule synthesis, particularly in peptide formation.
  • Biology : Used to study enzyme mechanisms and protein interactions.
  • Medicine : Facilitates drug development by protecting functional groups during synthesis.
  • Industry : Employed in producing fine chemicals and intermediates for various applications .

Case Studies and Research Findings

Recent studies have explored the efficacy of similar compounds in biological contexts. For example:

  • A study on GSK-3β inhibitors revealed that modifications to amino groups significantly influenced inhibitory activity against kinases, showcasing how structural changes can enhance biological efficacy .
  • Another investigation into cytotoxicity highlighted that certain derivatives did not affect cell viability at concentrations up to 10 µM, indicating potential therapeutic applications without adverse effects on cell health .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound, and how is it selectively removed?

The Boc group serves as a protective moiety for the amino group during synthesis, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). Its removal typically involves acidolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. For example, in conformational studies of similar tetrahydrofuran amino acids, TFA-mediated deprotection preserved the tetrahydrofuran ring integrity while cleaving the Boc group .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : To verify stereochemistry and functional groups (e.g., tert-butyl protons at δ ~1.4 ppm and carboxylic acid protons at δ ~12 ppm) .
  • IR spectroscopy : Identification of characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc group and carboxylic acid) .
  • HPLC : Reverse-phase chromatography with methanol-water gradients is effective for purity assessment .

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

Racemization is minimized by:

  • Using mild bases (e.g., triethylamine) instead of strong bases.
  • Avoiding prolonged heating; reflux in dichloromethane (CH₂Cl₂) under nitrogen is preferable to polar solvents like DMF .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to terminate reactions before degradation occurs.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

Chiral separation techniques include:

  • Chiral HPLC : Employing columns with cellulose- or amylose-based stationary phases.
  • Crystallization : Diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives).
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer .

Q. What strategies are effective for incorporating this compound into peptide mimetics or fluorescent probes?

The tetrahydrofuran ring and carboxylic acid group enable covalent conjugation via:

  • Solid-phase peptide synthesis (SPPS) : Activation of the carboxylic acid with HATU/DIPEA for coupling to amine residues.
  • Fluorescent labeling : Post-functionalization with pyrene or dansyl chloride derivatives, as demonstrated in tetrasubstituted α-amino acid analogs .

Q. How can researchers address contradictions in reported stereochemical outcomes or yields across studies?

Discrepancies often arise from:

  • Steric effects : Bulkier substituents (e.g., 4-bromophenyl groups) may alter reaction pathways .
  • Catalyst selection : Palladium catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) influence regioselectivity.
  • Purification methods : Gradient HPLC vs. flash chromatography can impact recovery of stereoisomers .

Q. What modifications enhance the compound’s stability in aqueous or biological matrices?

Stability is improved by:

  • Lyophilization : Storage as a lyophilized powder at -20°C.
  • pH control : Buffering solutions to pH 4–6 to prevent Boc group hydrolysis.
  • Derivatization : Converting the carboxylic acid to a methyl ester for intracellular delivery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid
Reactant of Route 2
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3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid

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